molecular formula C19H45ClN6O B3288274 Bixalomer CAS No. 851373-13-2

Bixalomer

Katalognummer B3288274
CAS-Nummer: 851373-13-2
Molekulargewicht: 409.1 g/mol
InChI-Schlüssel: UHTZABZWCSJMDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bixalomer, also known by its development code ASP1585 and brand name Kiklin, is a metal-free, nonabsorbable compound . It is used as a gastrointestinal agent in the treatment of Hyperphosphatemia . It is approved in Japan to treat hyperphosphatemia in dialysis patients . Hyperphosphatemia occurs in patients whose renal function is decreased, as phosphorus is not sufficiently excreted into urine via the kidneys and consequently accumulates in the body .


Chemical Reactions Analysis

Bixalomer is a resin-based phosphate binder with similar phosphate lowering capacity as sevelamer . It binds to phosphate in the gastrointestinal tract, thus inhibiting absorption of phosphate into the human body .

Wissenschaftliche Forschungsanwendungen

Phosphate Binding and Hyperphosphatemia Management

  • Bixalomer is a nonabsorbable polymer that binds phosphate in the gastrointestinal tract, leading to lower serum phosphate levels. This mechanism is particularly useful in managing hyperphosphatemia in hemodialysis patients. Studies have demonstrated the efficacy of bixalomer in reducing serum phosphate levels and maintaining these reductions over time, highlighting its long-term utility in hyperphosphatemia management (Akizawa et al., 2013) (Ito et al., 2014).

Comparison with Other Phosphate Binders

  • When compared to sevelamer hydrochloride, another phosphate binder, bixalomer has shown similar effectiveness in reducing serum phosphate levels in hemodialysis patients. Notably, bixalomer was associated with fewer gastrointestinal side effects and did not promote acidosis, making it a viable alternative (Akizawa et al., 2014).

Formulation Equivalence

  • Research has also been conducted to establish the equivalence of different formulations of bixalomer, such as granule and capsule forms. This is crucial for ensuring clinical compatibility and providing treatment options for chronic kidney disease patients (Nomura et al., 2018).

Efficacy in Predialysis Patients

  • Bixalomer's effectiveness extends to predialysis patients with hyperphosphatemia. Studies indicate that bixalomer is effective in reducing serum phosphorus concentrations in this patient group, with a good safety profile and tolerability over long-term treatment (Akizawa et al., 2017).

Impact on Coronary Artery Calcification

  • In a study comparing bixalomer with calcium carbonate, bixalomer was found to be associated with a reduced progression of coronary artery calcification in hemodialysis patients, highlighting its potential cardiovascular benefits (Akiba et al., 2019).

Safety and Hazards

Bixalomer has been found to be safe for use in patients with hyperphosphatemia . The safety profile of Bixalomer was found to be comparable to that of calcium carbonate . There were no significant differences in adverse drug reaction incidences between Bixalomer and calcium carbonate .

Eigenschaften

IUPAC Name

2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N6.C3H5ClO/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20;4-1-3-2-5-3/h1-20H2;3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTZABZWCSJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(CCN(CCCN)CCCN)CN(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H45ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25212181

CAS RN

851373-13-2
Record name Bixalomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851373-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bixalomer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bixalomer
Reactant of Route 2
Bixalomer
Reactant of Route 3
Bixalomer
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bixalomer
Reactant of Route 5
Reactant of Route 5
Bixalomer
Reactant of Route 6
Bixalomer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.